molecular formula C21H28OS B12590086 1-Hexyl-2-[(4-methoxyphenyl)sulfanyl]-4,5-dimethylbenzene CAS No. 648436-28-6

1-Hexyl-2-[(4-methoxyphenyl)sulfanyl]-4,5-dimethylbenzene

Katalognummer: B12590086
CAS-Nummer: 648436-28-6
Molekulargewicht: 328.5 g/mol
InChI-Schlüssel: CZCFZQJSFRBJFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Hexyl-2-[(4-methoxyphenyl)sulfanyl]-4,5-dimethylbenzene is an organic compound characterized by its unique structure, which includes a hexyl chain, a methoxyphenyl group, and a dimethylbenzene core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hexyl-2-[(4-methoxyphenyl)sulfanyl]-4,5-dimethylbenzene typically involves the reaction of 4-methoxyphenyl thiol with 1-hexyl-4,5-dimethylbenzene under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is conducted in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Hexyl-2-[(4-methoxyphenyl)sulfanyl]-4,5-dimethylbenzene can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield corresponding thiols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, halogens, catalysts like iron(III) chloride.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Nitro derivatives, halogenated compounds.

Wissenschaftliche Forschungsanwendungen

1-Hexyl-2-[(4-methoxyphenyl)sulfanyl]-4,5-dimethylbenzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 1-Hexyl-2-[(4-methoxyphenyl)sulfanyl]-4,5-dimethylbenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

  • 1-Hexyl-2-[(4-methoxyphenyl)sulfanyl]-benzene
  • 1-Hexyl-2-[(4-methoxyphenyl)sulfanyl]-3,4-dimethylbenzene
  • 1-Hexyl-2-[(4-methoxyphenyl)sulfanyl]-4,5-diethylbenzene

Uniqueness: 1-Hexyl-2-[(4-methoxyphenyl)sulfanyl]-4,5-dimethylbenzene is unique due to the presence of both hexyl and methoxyphenyl groups, which confer distinct physicochemical properties

Eigenschaften

CAS-Nummer

648436-28-6

Molekularformel

C21H28OS

Molekulargewicht

328.5 g/mol

IUPAC-Name

1-hexyl-2-(4-methoxyphenyl)sulfanyl-4,5-dimethylbenzene

InChI

InChI=1S/C21H28OS/c1-5-6-7-8-9-18-14-16(2)17(3)15-21(18)23-20-12-10-19(22-4)11-13-20/h10-15H,5-9H2,1-4H3

InChI-Schlüssel

CZCFZQJSFRBJFY-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC1=C(C=C(C(=C1)C)C)SC2=CC=C(C=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.